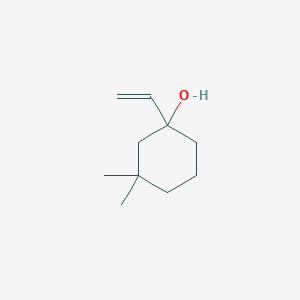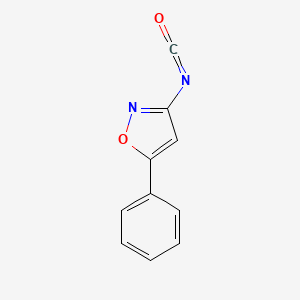
Copper, (1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, (1-methylethyl)-, also known as isopropyl copper, is an organocopper compound. Organocopper compounds are a subset of organometallic compounds that contain copper-carbon bonds. These compounds are of significant interest in organic synthesis due to their reactivity and utility in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Copper, (1-methylethyl)- typically involves the reaction of copper(I) halides with organolithium or Grignard reagents. For instance, copper(I) iodide can react with isopropylmagnesium bromide in an ether solvent to form Copper, (1-methylethyl)-. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of organocopper compounds often involves similar methods but with optimizations for larger scale reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Copper, (1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) compounds.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, cyanides, and amines are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield copper(II) isopropyl compounds, while substitution reactions can produce a variety of organocopper derivatives.
Aplicaciones Científicas De Investigación
Copper, (1-methylethyl)- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Organocopper compounds are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into the use of copper compounds in therapeutic applications, such as anticancer agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which Copper, (1-methylethyl)- exerts its effects involves the formation of copper-carbon bonds, which can facilitate various chemical transformations. The copper center can act as a Lewis acid, activating substrates for nucleophilic attack. Additionally, the compound can participate in redox reactions, cycling between copper(I) and copper(II) states.
Comparación Con Compuestos Similares
Similar Compounds
Copper, (1-methylpropyl)-: Similar in structure but with a different alkyl group.
Copper, (1-methylbutyl)-: Another organocopper compound with a longer alkyl chain.
Copper, (1-methylpentyl)-: Features an even longer alkyl chain, affecting its reactivity and applications.
Uniqueness
Copper, (1-methylethyl)- is unique due to its specific alkyl group, which influences its reactivity and the types of reactions it can undergo. The isopropyl group provides steric hindrance, which can affect the compound’s behavior in substitution reactions compared to its analogs with longer or shorter alkyl chains.
Propiedades
Número CAS |
55883-86-8 |
|---|---|
Fórmula molecular |
C3H7Cu |
Peso molecular |
106.63 g/mol |
Nombre IUPAC |
copper(1+);propane |
InChI |
InChI=1S/C3H7.Cu/c1-3-2;/h3H,1-2H3;/q-1;+1 |
Clave InChI |
JKVNQXCEPIOBHR-UHFFFAOYSA-N |
SMILES canónico |
C[CH-]C.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


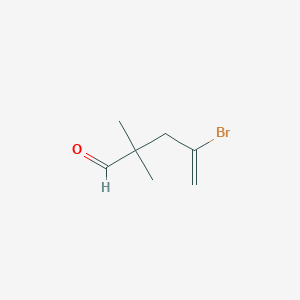
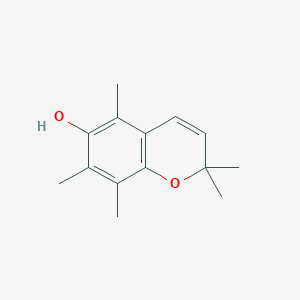

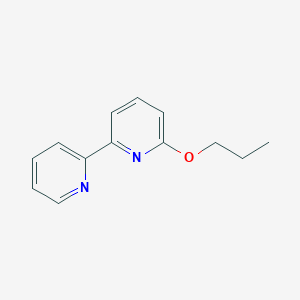
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)

![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)

